

Spectroscopic Profile of N-(2-Methoxyphenyl)-3oxobutanamide: A Technical Guide

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Compound of Interest

N-(2-Methoxyphenyl)-3oxobutanamide

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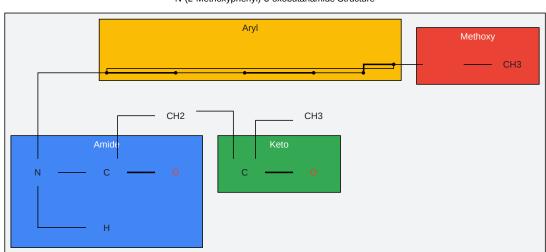
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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Methoxyphenyl)-3-oxobutanamide**, a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate structural elucidation, purity assessment, and quality control. While a complete set of experimentally validated spectra from a single source is not publicly available, this document compiles predicted data and established methodologies for analogous compounds to offer a reliable spectroscopic profile.

Chemical Structure and Functional Groups

The structure of **N-(2-Methoxyphenyl)-3-oxobutanamide** comprises several key functional groups that give rise to its characteristic spectroscopic signatures. The diagram below highlights the amide, keto, aryl, and methoxy moieties, which are central to the interpretation of its NMR, IR, and MS spectra.





N-(2-Methoxyphenyl)-3-oxobutanamide Structure

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Caption: Chemical structure of **N-(2-Methoxyphenyl)-3-oxobutanamide** with key functional groups highlighted.

Spectroscopic Data Summary

The following tables present a consolidated view of the predicted and expected spectroscopic data for N-(2-Methoxyphenyl)-3-oxobutanamide.

Table 1: Predicted ¹H NMR Data



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assigned Protons
~10.2	Singlet	1H	N-H (amide)
8.2 - 6.8	Multiplet	4H	Ar-H (aromatic)
~3.9	Singlet	3H	O-CH₃ (methoxy)
~3.6	Singlet	2H	-CO-CH ₂ -CO- (methylene)
~2.3	Singlet	3H	-CO-CH₃ (methyl)
Disclaimer: These are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental parameters.			

Table 2: Predicted ¹³C NMR Data



Chemical Shift (δ, ppm)	Assigned Carbon	
~204	C=O (ketone)	
~164	C=O (amide)	
~148	Ar-C (C-O)	
~127	Ar-C (C-N)	
~124	Ar-CH	
~121	Ar-CH	
~120	Ar-CH	
~111	Ar-CH	
~56	O-CH₃	
~50	-CO-CH2-CO-	
~30	-CO-CH₃	
Disclaimer: These are predicted chemical shifts and are subject to experimental variations.		

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 3200	N-H Stretch	Secondary Amide
3100 - 3000	C-H Stretch	Aromatic
3000 - 2850	C-H Stretch	Aliphatic
~1720	C=O Stretch	Ketone
~1660	C=O Stretch	Amide I
~1600, ~1480	C=C Stretch	Aromatic Ring
~1540	N-H Bend	Amide II
~1250	C-O Stretch	Aryl Ether

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Ion	Predicted m/z	
[M+H] ⁺	208.09682	
[M+Na] ⁺	230.07876	
[M-H] ⁻	206.08226	
Source: Predicted data based on the molecular		
formula C11H13NO3.[1]		

Experimental Protocols

The following are representative experimental procedures for acquiring spectroscopic data for **N-(2-Methoxyphenyl)-3-oxobutanamide**, based on standard laboratory practices for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of **N-(2-Methoxyphenyl)-3-oxobutanamide** (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, typically 16 to 32 scans are acquired with a relaxation







delay of 1 second. For ¹³C NMR, a proton-decoupled experiment is performed with 1024 to 4096 scans and a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

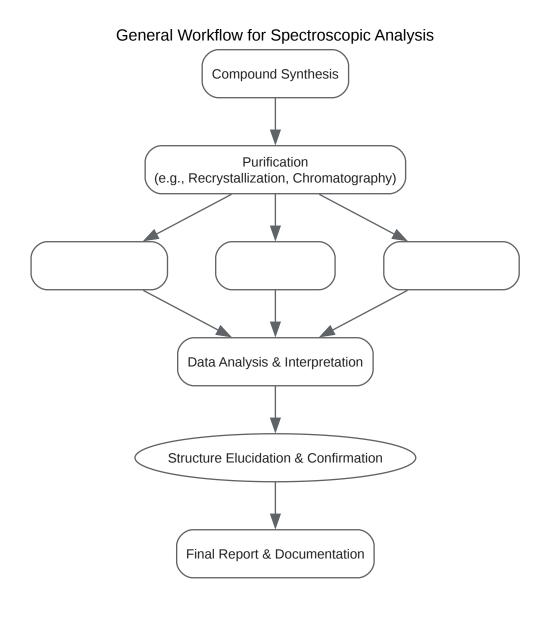
Mass Spectrometry (MS) High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by ultra-high-performance liquid chromatography (UPLC). Data is acquired in both positive and negative ion modes to observe different adduct ions.

Visualizations

Workflow for Spectroscopic Analysis

The diagram below outlines the standard workflow for the spectroscopic characterization of a synthesized compound like **N-(2-Methoxyphenyl)-3-oxobutanamide**.





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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a synthesized compound.

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References

- 1. PubChemLite N-(2-methoxyphenyl)-3-oxobutanamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]
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